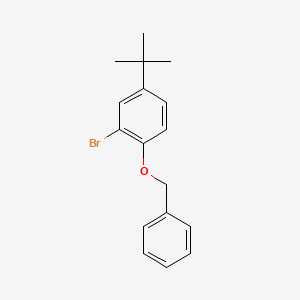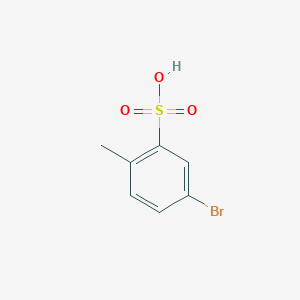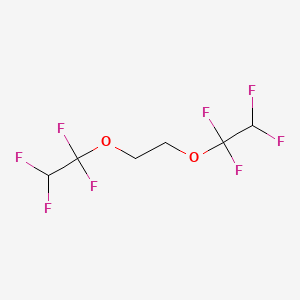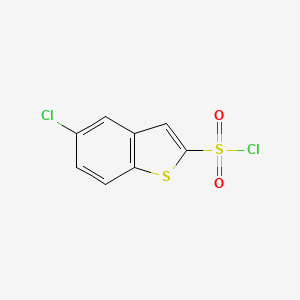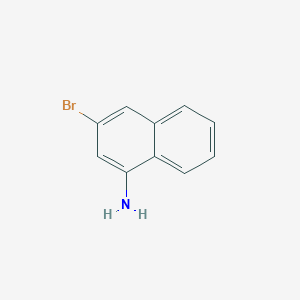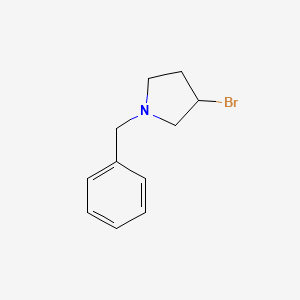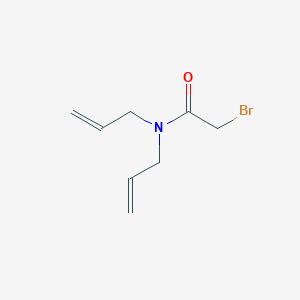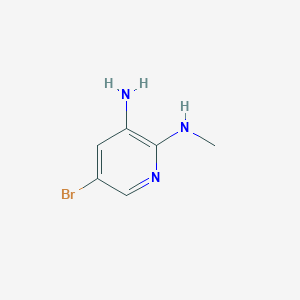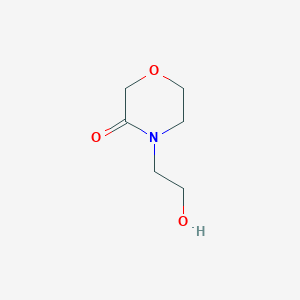
4-(2-Hydroxyethyl)morpholin-3-one
Vue d'ensemble
Description
4-(2-Hydroxyethyl)morpholine is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a morpholine derivative, which is a class of heterocyclic organic chemical compounds characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative has been investigated for its physical properties, such as refractive indices and densities, when mixed with water at different temperatures . Additionally, it has been used as a starting material in the synthesis of various compounds, including those with potential antimicrobial properties and those involved in structure-activity relationship studies for anti-neuronal drugs .
Synthesis Analysis
The synthesis of derivatives of 4-(2-Hydroxyethyl)morpholine has been explored in several studies. For instance, the compound has been used in the synthesis of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole through a reaction with o-formylphenylboronic acid . Another study demonstrated the synthesis of 2-Hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones, which involved the use of iodine and zinc dust in a one-pot synthesis that formed multiple bonds and introduced a quaternary carbon center . Schiff bases of 4-(4-aminophenyl)-morpholine have also been synthesized and characterized, showing potential as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)morpholine derivatives has been analyzed using various techniques. X-ray structural analysis has provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety in one of the synthesized compounds . Vibrational spectral analysis and quantum chemical computations have been performed on the anti-neuronal drug 4-(2-aminoethyl) morpholine, revealing details about the geometry, intermolecular hydrogen bond, and harmonic vibrational frequencies .
Chemical Reactions Analysis
Chemical reactions involving 4-(2-Hydroxyethyl)morpholine derivatives have been studied to understand their reactivity and potential applications. The reaction of morpholine with o-formylphenylboronic acid to form benzoxaborole derivatives is an example of the chemical reactivity of morpholine derivatives . The formal [3+2] cycloaddition of aryl methyl ketones promoted by iodine and zinc to access furan-3(2H)-one derivatives is another example of the chemical transformations that can be achieved with morpholine as a starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxyethyl)morpholine have been investigated, particularly in relation to its interaction with water. Measurements of refractive index and density have been taken at various temperatures, and the excess molar volume and deviations in molar refractivity have been calculated . These studies are important for understanding the behavior of the compound in different environments and can inform its use in various applications.
Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is a morpholine derivative. Morpholines are frequently found in biologically active molecules and pharmaceuticals . Therefore, 4-(2-Hydroxyethyl)morpholin-3-one could potentially be used in the synthesis of various pharmaceuticals and biologically active compounds.
- Methods of Application : The synthesis of morpholines and their carbonyl-containing analogs, such as 4-(2-Hydroxyethyl)morpholin-3-one, can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Certainly, here are some additional potential applications of 4-(2-Hydroxyethyl)morpholin-3-one based on its classification as a morpholine derivative and an aminoalcohol :
-
- Summary of Application : Morpholine derivatives are used in a variety of industrial applications. For example, they are used as corrosion inhibitors in steam boiler systems .
- Methods of Application : The compound is added to the boiler water where it volatilizes with the steam. It is then transported to the site where it is needed to prevent corrosion .
- Results or Outcomes : The use of morpholine in this context can significantly extend the life of industrial equipment by preventing corrosion .
-
- Summary of Application : Morpholine derivatives can be used in agriculture, specifically as a component in fungicides .
- Methods of Application : The compound can be mixed with other ingredients to form a fungicide, which is then applied to crops to prevent fungal diseases .
- Results or Outcomes : The use of such fungicides can lead to healthier crops and higher yields .
-
- Summary of Application : Morpholine derivatives, including 4-(2-Hydroxyethyl)morpholin-3-one, can be used in organic synthesis as building blocks for more complex molecules .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, the compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The use of morpholine derivatives in organic synthesis can enable the production of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .
Sure, here are some additional potential applications of 4-(2-Hydroxyethyl)morpholin-3-one based on its classification as a morpholine derivative and an aminoalcohol :
-
- Summary of Application : Morpholine derivatives, including 4-(2-Hydroxyethyl)morpholin-3-one, can be used in the pharmaceutical industry as building blocks for the synthesis of various drugs .
- Methods of Application : The compound can be reacted with other reagents under controlled conditions to form the desired drug molecule .
- Results or Outcomes : The use of morpholine derivatives in drug synthesis can enable the production of a wide range of pharmaceuticals .
-
- Summary of Application : Morpholine derivatives can be used in the synthesis of polymers and other materials .
- Methods of Application : The compound can be polymerized with other monomers to form a polymer with desired properties .
- Results or Outcomes : The use of morpholine derivatives in material science can lead to the development of new materials with unique properties .
-
- Summary of Application : Morpholine derivatives can be used as a probe in biochemical research .
- Methods of Application : The compound can be used to study the function of various biological systems .
- Results or Outcomes : The use of morpholine derivatives in biochemistry can provide valuable insights into the function of biological systems .
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNYAFMZKEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571007 | |
| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)morpholin-3-one | |
CAS RN |
41036-01-5 | |
| Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

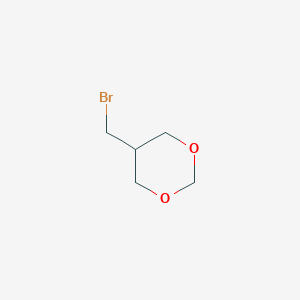
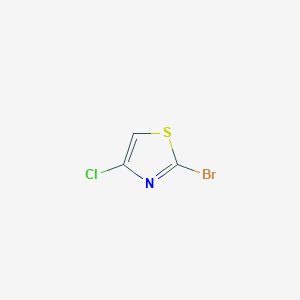
![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
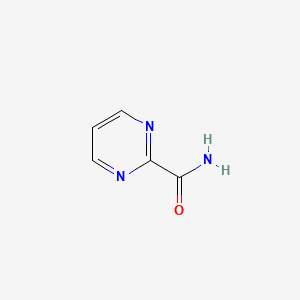
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
